Cy3-PEG3-Alkyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

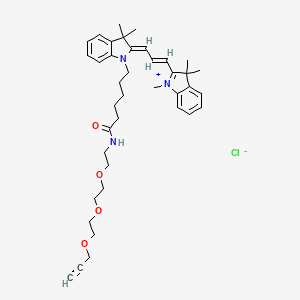

C39H52ClN3O4 |

|---|---|

Molecular Weight |

662.3 g/mol |

IUPAC Name |

6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]hexanamide chloride |

InChI |

InChI=1S/C39H51N3O4.ClH/c1-7-25-44-27-29-46-30-28-45-26-23-40-37(43)22-9-8-14-24-42-34-19-13-11-17-32(34)39(4,5)36(42)21-15-20-35-38(2,3)31-16-10-12-18-33(31)41(35)6;/h1,10-13,15-21H,8-9,14,22-30H2,2-6H3;1H |

InChI Key |

HQPRBDLAILMFAQ-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cy3-PEG3-Alkyne

For researchers, scientists, and professionals in drug development, understanding the characteristics of fluorescent probes is paramount for successful experimental design and execution. This guide provides a comprehensive overview of Cy3-PEG3-Alkyne, a fluorescent dye integral to modern bioconjugation techniques.

Core Structure and Properties

This compound is a derivative of the cyanine dye Cy3, featuring a triethylene glycol (PEG3) linker and a terminal alkyne group. This structure facilitates its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction allows for the stable and specific labeling of azide-containing biomolecules.[1][2][3] The PEG linker enhances the water solubility and reduces potential cross-linking of labeled proteins.[4][5]

A definitive high-resolution chemical structure image for this compound is not consistently available across public sources. However, its molecular formula is reported as C39H52N3O4Cl.

Physicochemical and Spectroscopic Properties

The utility of a fluorescent probe is defined by its photophysical characteristics. Cy3 is known for its brightness and photostability. The key quantitative properties of this compound and related Cy3-Alkyne variants are summarized below. It is important to note that slight variations in these values can be observed between different suppliers due to differences in measurement conditions and the specific molecular structure of the Cy3 core.

| Property | Value | Source(s) |

| Molecular Weight | 662.31 g/mol | |

| Molecular Formula | C39H52N3O4Cl | |

| Purity | > 95% | |

| Appearance | Red solid | |

| Excitation Maximum (λex) | 550 - 555 nm | |

| Emission Maximum (λem) | 568 - 570 nm | |

| Extinction Coefficient (εmax) | 150,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.15 - 0.31 | |

| Solubility | Water, DMSO, DMF | |

| Storage Conditions | -20°C, protect from light and moisture |

Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound is the covalent labeling of azide-modified biomolecules via CuAAC, often referred to as a "click" reaction. This reaction is highly efficient and specific, proceeding under mild, aqueous conditions, making it suitable for biological samples.

General Protocol for Labeling of Oligonucleotides/DNA:

This protocol provides a general framework. Optimization may be required for specific applications.

Materials:

-

Azide-modified oligonucleotide or DNA

-

This compound

-

Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

-

Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)

-

Nuclease-free water

-

DMSO or DMF for dissolving the dye

-

Appropriate buffers (e.g., PBS)

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in DMSO or DMF to a stock concentration (e.g., 10 mM).

-

Prepare fresh sodium ascorbate solution.

-

A few minutes before starting the reaction, pre-complex the copper catalyst by mixing CuSO4 and THPTA solutions. The THPTA ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency in aqueous environments.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the azide-modified oligonucleotide/DNA in an appropriate buffer.

-

Add the this compound stock solution. The molar excess of the dye will depend on the labeling efficiency desired and should be optimized.

-

Add the pre-complexed THPTA/CuSO4 solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Vortex the reaction mixture gently.

-

Protect the reaction from light and incubate at room temperature for 30-60 minutes.

-

-

Purification:

-

The labeled oligonucleotide/DNA can be purified from unreacted dye and catalyst components by methods such as ethanol precipitation or size-exclusion chromatography.

-

General Protocol for Labeling of Proteins in Cell Lysates:

Materials:

-

Azide-modified protein lysate

-

This compound

-

Copper(II) sulfate (CuSO4) solution

-

THPTA solution

-

Sodium ascorbate solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

Reaction Cocktail Preparation:

-

In a tube, prepare a reaction cocktail containing PBS, this compound, THPTA solution, and CuSO4 solution.

-

-

Reaction Initiation:

-

Add the azide-modified protein lysate to the reaction cocktail.

-

Initiate the click reaction by adding freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Vortex the mixture gently.

-

Protect the reaction from light and incubate for 30 minutes at room temperature.

-

-

Downstream Analysis:

-

The click-labeled proteins in the lysate are now ready for downstream processing and analysis, such as SDS-PAGE and fluorescence imaging.

-

Visualizing the Workflow and Signaling Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in DOT language.

References

An In-depth Technical Guide to Cy3-PEG3-Alkyne: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3-PEG3-Alkyne is a fluorescent labeling reagent that plays a important role in modern molecular biology, chemical biology, and drug development. This molecule consists of three key functional components: the cyanine 3 (Cy3) fluorophore, a short polyethylene glycol (PEG3) linker, and a terminal alkyne group. This combination of features allows for the specific and covalent attachment of a bright and photostable fluorescent dye to a wide range of biomolecules through a highly efficient and bioorthogonal chemical reaction. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its use, and a summary of its key properties.

Core Components and their Functions

The utility of this compound arises from the distinct roles of its three components:

-

Cy3 (Cyanine 3): A member of the cyanine dye family, Cy3 is a bright and photostable fluorophore that exhibits strong absorption in the green-yellow region of the visible spectrum and emits in the orange-red region. Its high extinction coefficient and good quantum yield make it an excellent choice for a variety of fluorescence-based detection methods, including fluorescence microscopy, flow cytometry, and microplate assays.

-

PEG3 (Triethylene Glycol Linker): The short, hydrophilic PEG3 linker serves multiple purposes. It improves the water solubility of the entire molecule, which is advantageous for reactions in aqueous biological buffers. Furthermore, the PEG spacer physically separates the bulky Cy3 dye from the target biomolecule, minimizing the potential for steric hindrance and preserving the biological activity of the labeled molecule.

-

Alkyne Group: The terminal alkyne is the reactive handle that enables the conjugation of the Cy3 dye to other molecules. It is a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."

Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary mechanism of action of this compound is its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage between the alkyne group on the this compound and an azide group on a target molecule.

The key features of the CuAAC reaction that make it ideal for bioconjugation are:

-

Bioorthogonality: Both the alkyne and azide functional groups are largely absent in biological systems. This means that the reaction is highly specific and does not interfere with native cellular processes.

-

High Efficiency and Yield: The reaction proceeds rapidly and with high yields under mild conditions, including at room temperature and in aqueous buffers.

-

Irreversible Covalent Bond: The resulting triazole ring is a stable, covalent linkage, ensuring that the fluorescent label remains attached to the target molecule.

The CuAAC reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., copper(II) sulfate) by a reducing agent such as sodium ascorbate.

Figure 1. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction mechanism.

Quantitative Data

The photophysical properties of this compound are primarily determined by the Cy3 fluorophore. The following table summarizes the key quantitative data for Cy3 alkyne, which serves as a close approximation for this compound.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~555 nm | [1][2] |

| Emission Maximum (λem) | ~570 nm | [1] |

| Molar Extinction Coefficient | ~150,000 M⁻¹cm⁻¹ at 555 nm | [1] |

| Fluorescence Quantum Yield | ~0.31 | [1] |

| Recommended Laser Lines | 532 nm, 555 nm | |

| Solubility | DMSO, DMF, DCM, Water | |

| Storage Conditions | -20°C, protect from light and moisture |

Experimental Protocols

The following are generalized protocols for the labeling of proteins and oligonucleotides with this compound using the CuAAC reaction. Optimization may be required for specific applications.

Protocol 1: Labeling of Azide-Modified Proteins

This protocol outlines the steps for labeling a protein that has been metabolically or chemically modified to contain an azide group.

Materials:

-

Azide-modified protein in an azide-free buffer (e.g., PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Prepare fresh sodium ascorbate solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein solution with the reaction buffer.

-

Add the this compound stock solution to the protein solution. The final concentration of the alkyne should be in excess of the protein concentration (e.g., 2-10 fold molar excess).

-

Add aminoguanidine to a final concentration of 5 mM.

-

Prepare a premixed solution of CuSO4 and THPTA ligand (e.g., 1:5 molar ratio). Add this to the reaction mixture to a final Cu(II) concentration of 50-250 µM.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.

-

Gently mix the reaction and protect it from light.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours.

-

-

Purification:

-

Remove the unreacted this compound and other small molecules by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

-

Characterization:

-

Confirm labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~555 nm (for Cy3 concentration).

-

Figure 2. Experimental workflow for labeling azide-modified proteins.

Protocol 2: Labeling of Azide-Modified Oligonucleotides

This protocol describes the labeling of an oligonucleotide that has been synthesized to include an azide modification.

Materials:

-

Azide-modified oligonucleotide

-

This compound

-

DMSO

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 10 mM in water)

-

Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 10 mM in 55% DMSO)

-

Sodium ascorbate stock solution (e.g., 5 mM in water, freshly prepared)

-

Triethylammonium acetate (TEAA) buffer (e.g., 2 M, pH 7.0)

-

Acetone or ethanol for precipitation

-

HPLC or PAGE for purification

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Prepare fresh sodium ascorbate solution.

-

Prepare the Cu(II)-TBTA stock solution by mixing the CuSO4 and TBTA solutions.

-

-

Reaction Setup:

-

Dissolve the azide-modified oligonucleotide in water in a microcentrifuge tube.

-

Add TEAA buffer to a final concentration of 0.2 M.

-

Add DMSO to a final concentration of 50% (v/v).

-

Add the this compound stock solution (e.g., 1.5-fold molar excess over the oligonucleotide).

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate solution to a final concentration of 0.5 mM.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

-

Add the Cu(II)-TBTA stock solution to a final concentration of 0.5 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature overnight, protected from light.

-

-

Purification:

-

Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of cold acetone or ethanol.

-

Centrifuge to pellet the oligonucleotide, wash the pellet, and air dry.

-

For higher purity, purify the labeled oligonucleotide by HPLC or PAGE.

-

-

Characterization:

-

Confirm labeling and purity using MALDI-TOF mass spectrometry and/or analytical HPLC.

-

References

Synthesis and Purification of Cy3-PEG3-Alkyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Cy3-PEG3-Alkyne, a fluorescent labeling reagent crucial for various applications in biological research and drug development. This molecule incorporates the bright and photostable Cy3 dye, a flexible polyethylene glycol (PEG) linker, and a terminal alkyne group for click chemistry applications.

Synthesis Pathway

The synthesis of this compound is typically achieved through the reaction of an amine-reactive Cy3 N-hydroxysuccinimide (NHS) ester with an amino-PEG3-alkyne linker. The NHS ester selectively reacts with the primary amine of the PEG linker to form a stable amide bond.

Caption: Reaction scheme for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Weight | Varies by specific Cy3 structure | Vendor Specifications |

| Purity (by HPLC) | >95% | [1] |

| Appearance | Red solid | [1] |

| Solubility | Water, DMSO, DMF | [1] |

| Excitation Maximum (λex) | ~553 nm | [1] |

| Emission Maximum (λem) | ~569 nm | [1] |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ at λex | |

| Storage Conditions | -20°C, desiccated, protected from light |

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard methods for NHS ester conjugations. Optimization may be required for specific reagents and scales.

Materials:

-

Cy3-NHS ester

-

Amino-PEG3-Alkyne

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

0.1 M Sodium bicarbonate buffer (pH 8.5)

-

Reversed-phase C18 HPLC column

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

Procedure:

-

Reagent Preparation:

-

Dissolve Amino-PEG3-Alkyne in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 10 mg/mL.

-

Immediately before use, dissolve the Cy3-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

To the Amino-PEG3-Alkyne solution, add a 1.2 molar equivalent of the Cy3-NHS ester solution.

-

Vortex the reaction mixture gently and allow it to react for 2-4 hours at room temperature, protected from light.

-

-

Reaction Quenching (Optional):

-

The reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris buffer) to consume any unreacted NHS ester.

-

Purification Protocol: Reversed-Phase HPLC

Purification of the crude reaction mixture is essential to remove unreacted starting materials and the NHS byproduct.

Caption: Workflow for the purification of this compound.

HPLC Conditions:

-

Column: Preparative reversed-phase C18 column (e.g., 10 µm particle size, 100 Å pore size, 250 x 10 mm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 4 mL/min.

-

Detection: UV-Vis detector at the absorbance maximum of Cy3 (~550 nm).

Procedure:

-

Sample Preparation: Acidify the crude reaction mixture with a small amount of TFA.

-

Injection: Inject the acidified crude mixture onto the equilibrated HPLC column.

-

Fraction Collection: Collect fractions corresponding to the major colored peak that elutes from the column.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC or LC-MS.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a dry powder.

Characterization

The identity and purity of the final product should be confirmed by:

-

Mass Spectrometry (MS): To verify the molecular weight of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Analytical HPLC: To determine the final purity.

This comprehensive guide provides a solid foundation for the synthesis and purification of this compound. Researchers are encouraged to optimize the provided protocols to suit their specific laboratory conditions and reagent sources.

References

An In-depth Technical Guide to the Spectral Characteristics of Cy3-PEG3-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties of Cy3-PEG3-Alkyne, a fluorescent dye widely utilized in biological and biomedical research. Cy3, a member of the cyanine dye family, is valued for its bright orange-red fluorescence and is commonly employed for labeling biomolecules such as nucleic acids and proteins.[1][2][3] The inclusion of a PEG3 (polyethylene glycol) linker and an alkyne group facilitates its use in "click chemistry" reactions for stable conjugation to azide-modified molecules.[4][5]

Core Spectral Characteristics

The fundamental spectral properties of this compound are summarized in the table below. These values are crucial for designing and executing fluorescence-based experiments, including microscopy and flow cytometry.

| Spectral Property | Value | Notes |

| Excitation Maximum (λex) | ~550-555 nm | Efficiently excited by 532 nm or 555 nm laser lines. |

| Emission Maximum (λem) | ~568-570 nm | Emits a distinct orange-red fluorescence. |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | Indicates high efficiency in absorbing light at its excitation wavelength. |

| Quantum Yield (Φ) | ~0.15 - 0.31 | Represents a moderately bright fluorophore. |

| Recommended Laser Line | 532 nm | Commonly available in fluorescence microscopes and flow cytometers. |

| Common Filter Set | TRITC (tetramethylrhodamine) | Appropriate for visualizing Cy3 fluorescence. |

Factors Influencing Fluorescence Properties

The fluorescence of Cy3 is not static and can be influenced by its immediate environment. Researchers should consider these factors as they can impact experimental outcomes.

-

pH: Cy3's fluorescence is stable across a broad pH range, from approximately pH 4 to pH 10, making it versatile for various experimental conditions.

-

Local Environment and Polarity: The surrounding environment can affect fluorescence efficiency. For instance, the fluorescence of Cy3 can be enhanced when it is in proximity to proteins, a phenomenon known as Protein-Induced Fluorescence Enhancement (PIFE). This effect is dependent on the specific amino acid environment contacting the dye and is not simply a through-space distance phenomenon. Additionally, the solubility of the dye can impact its fluorescence intensity; for example, the use of surfactants like Tween-20 has been shown to increase Cy3's fluorescence efficiency.

-

Concentration: At high concentrations, Cy3 can exhibit self-quenching, where adjacent dye molecules interfere with each other's fluorescence, leading to a reduction in the overall signal intensity.

-

Photostability: Cy3 demonstrates good photostability, meaning it can withstand reasonable exposure to light before photobleaching occurs. However, for demanding applications requiring prolonged or intense light exposure, more photostable alternatives like Alexa Fluor 555 might be considered.

Experimental Protocols for Spectral Characterization

Accurate characterization of this compound's spectral properties is essential for quantitative studies. Below are generalized protocols for measuring key spectral parameters.

1. Measurement of Absorption Spectrum and Molar Extinction Coefficient

-

Objective: To determine the wavelength of maximum absorbance (λabs) and the molar extinction coefficient (ε).

-

Instrumentation: UV-Vis spectrophotometer.

-

Methodology:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions from the stock solution in the desired experimental buffer (e.g., PBS).

-

Measure the absorbance of each dilution across a relevant wavelength range (e.g., 400-700 nm) to identify the absorbance maximum.

-

According to the Beer-Lambert law (A = εcl), plot absorbance at the λabs versus concentration.

-

The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot.

-

2. Measurement of Fluorescence Emission Spectrum and Quantum Yield

-

Objective: To determine the wavelength of maximum emission (λem) and the fluorescence quantum yield (Φ).

-

Instrumentation: Fluorometer or spectrofluorometer.

-

Methodology for Emission Spectrum:

-

Prepare a dilute solution of this compound in the desired buffer. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Set the excitation wavelength to the determined absorbance maximum (λabs).

-

Scan the emission wavelengths over a range that includes the expected emission peak (e.g., 550-700 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

-

Methodology for Quantum Yield (Relative Method):

-

Select a reference standard with a known quantum yield and similar spectral properties (e.g., Rhodamine 6G).

-

Prepare solutions of both the Cy3 sample and the reference standard with identical absorbance at the same excitation wavelength.

-

Measure the integrated fluorescence intensity of both the sample and the reference standard.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (n_sample / n_ref)² where Φ is the quantum yield, I is the integrated fluorescence intensity, and n is the refractive index of the solvent.

-

Visualizations

The following diagrams illustrate the fundamental process of fluorescence and a typical workflow for spectral characterization.

Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.

References

The Photostability of Cy3-PEG3-Alkyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability of Cy3-PEG3-Alkyne, a fluorescent probe widely utilized in biological imaging and diagnostics. Understanding the photophysical limitations of this dye is critical for designing robust experiments and ensuring the acquisition of accurate, reproducible data. This document details the mechanisms of photobleaching, factors influencing the stability of Cy3 dyes, quantitative photophysical data, and detailed experimental protocols for assessing photostability.

Introduction to Photostability

In the realm of fluorescence-based applications, the photostability of a fluorophore is a paramount parameter. It dictates the total number of photons that can be emitted from a single molecule before it undergoes irreversible photochemical destruction, a phenomenon known as photobleaching. For researchers employing techniques such as single-molecule imaging, time-lapse microscopy, and high-resolution imaging, a high photostability is crucial for obtaining high-quality data with a strong signal-to-noise ratio over extended periods. Cy3, a member of the cyanine dye family, is favored for its brightness and biocompatibility; however, like all fluorophores, it is susceptible to photobleaching. The conjugation of a PEG3-Alkyne moiety to the Cy3 core allows for its efficient incorporation into various biomolecules via click chemistry, making it a versatile tool in modern biological research.

Mechanisms of Photobleaching

The photobleaching of Cy3, and cyanine dyes in general, is a complex process involving the transition of the fluorophore to a highly reactive triplet state. The following signaling pathway illustrates the key steps leading to fluorescence and photobleaching, based on the Jablonski diagram.

Caption: A simplified Jablonski diagram illustrating the electronic transitions of Cy3 leading to fluorescence or photobleaching.

Upon absorption of a photon, the Cy3 molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). From S₁, it can relax back to S₀ via the emission of a photon (fluorescence), which is the desired outcome. However, a competing pathway involves intersystem crossing (ISC) to a long-lived excited triplet state (T₁). In this triplet state, the molecule is highly susceptible to reactions with molecular oxygen and other reactive species, leading to irreversible chemical modification and the loss of fluorescence—photobleaching.

Factors Influencing Cy3 Photostability

Several factors in the local environment of the Cy3 dye can significantly impact its photostability:

-

Excitation Light Intensity: Higher light intensity increases the rate of excitation and, consequently, the population of the reactive triplet state, leading to faster photobleaching.

-

Oxygen Concentration: Molecular oxygen is a primary mediator of photobleaching for many fluorophores, including Cy3. The presence of oxygen quenchers or the use of anaerobic conditions can enhance photostability.

-

Chemical Environment: The pH, solvent polarity, and the presence of oxidizing or reducing agents can all affect the photostability of Cy3. For instance, the addition of antifade reagents to the imaging medium can significantly prolong the fluorescent signal.

-

Molecular Conjugation: The molecule to which this compound is attached can influence its photophysical properties. The local environment created by a protein or nucleic acid can either protect the dye from or expose it to photobleaching pathways. The PEG linker itself can also modulate the dye's interaction with its surroundings. While PEGylation is known to affect the stability of proteins and their interactions, its direct effect on the photostability of conjugated small molecule dyes like Cy3 is complex and can be system-dependent.

Quantitative Photostability Data

Obtaining precise photostability metrics for a specific fluorophore conjugate like this compound requires direct experimental measurement. However, data from closely related Cy3 derivatives can provide valuable benchmarks.

| Parameter | Cy3 Derivative | Value | Reference |

| Fluorescence Quantum Yield (Φf) | Cy3 Azide | 0.31 | [1] |

| Fluorescence Quantum Yield (Φf) | Sulfo-Cy3-PEG3-biotin | 0.1 | [2] |

| Molar Extinction Coefficient (ε) | Cy3 Alkyne | 150,000 cm⁻¹M⁻¹ | [3] |

Experimental Protocols for Assessing Photostability

A standardized protocol is essential for the reproducible assessment of fluorophore photostability. Below is a detailed methodology for measuring the photobleaching rate of this compound in a microscopy-based assay.

Objective

To quantify the photostability of this compound conjugated to a target molecule by measuring its photobleaching half-life (t₁/₂) under continuous illumination.

Materials

-

This compound conjugated to the molecule of interest (e.g., a peptide or oligonucleotide).

-

Imaging buffer (e.g., PBS, pH 7.4). Consider the addition of an oxygen scavenging system (e.g., glucose oxidase/catalase) or a commercial antifade reagent.

-

Microscope slides and coverslips.

-

Fluorescence microscope equipped with a stable light source (e.g., 532 nm laser), appropriate filter sets for Cy3, and a sensitive camera (e.g., sCMOS or EMCCD).

Methodology

-

Sample Preparation:

-

Immobilize the this compound conjugate on a microscope coverslip. The immobilization strategy will depend on the nature of the conjugated molecule (e.g., via biotin-streptavidin interaction or direct adsorption).

-

Ensure a sparse and uniform distribution of molecules to allow for the imaging of individual fluorescent spots.

-

Mount the coverslip onto a slide with a drop of imaging buffer. Seal the edges to prevent evaporation.

-

-

Microscope Setup and Image Acquisition:

-

Turn on the microscope and light source, allowing them to stabilize.

-

Locate the sample plane and focus on the immobilized molecules.

-

Set the imaging parameters:

-

Excitation Power: Use a consistent and known laser power. Report the power density at the sample plane (in W/cm²).

-

Exposure Time: Choose an exposure time that provides a good signal-to-noise ratio without saturating the detector.

-

Time-lapse Imaging: Acquire a time-lapse series of images with continuous illumination. The interval between frames should be minimized to accurately capture the fluorescence decay.

-

-

-

Data Analysis:

-

Identify and select several individual fluorescent spots for analysis.

-

For each spot, measure the integrated fluorescence intensity in each frame of the time-lapse series.

-

Subtract the background fluorescence from a nearby region devoid of fluorescent spots.

-

Normalize the background-corrected intensity of each spot to its initial intensity (at t=0).

-

Plot the normalized intensity as a function of time.

-

Fit the decay curve to a single or double exponential decay function to determine the photobleaching rate constant(s).

-

The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.

-

The following diagram outlines the experimental workflow:

Caption: Workflow for the experimental determination of this compound photostability.

Conclusion

The photostability of this compound is a critical consideration for its effective use in fluorescence-based research. While inherently susceptible to photobleaching, its stability can be significantly influenced by experimental conditions. By understanding the mechanisms of photodegradation and carefully controlling factors such as illumination intensity and the chemical environment, researchers can mitigate photobleaching and extend the observational window. The protocols and data presented in this guide provide a framework for the systematic evaluation and optimization of experiments utilizing this versatile fluorescent probe, ultimately leading to more reliable and quantitative biological insights.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Cy3-PEG3-Alkyne

For researchers, scientists, and drug development professionals, understanding the behavior of fluorescent probes in aqueous solutions is paramount for experimental success. This in-depth technical guide focuses on the solubility characteristics of Cy3-PEG3-Alkyne, a commonly used fluorescent dye in bioconjugation and imaging applications.

The inherent properties of the cyanine dye Cy3, a hydrophobic molecule, are modulated by the inclusion of a short polyethylene glycol (PEG) linker. This guide will delve into the qualitative and expected quantitative solubility of this compound in aqueous buffers, provide a detailed experimental protocol for determining its solubility, and discuss the key factors influencing its behavior in solution.

Understanding the Solubility Profile of this compound

Non-sulfonated cyanine dyes, including the parent Cy3 molecule, are known for their limited solubility in aqueous solutions.[1] They often require the use of organic co-solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to achieve a working concentration before being introduced to an aqueous environment for bioconjugation or other labeling procedures.[1]

Table 1: Qualitative and Expected Solubility of this compound

| Solvent/Buffer System | Qualitative Solubility | Expected Behavior |

| Organic Solvents (DMSO, DMF) | High | Readily dissolves to form concentrated stock solutions. |

| Pure Water | Low to Moderate | The PEG3 linker enhances solubility compared to non-PEGylated Cy3, but aggregation may occur at higher concentrations. |

| Aqueous Buffers (e.g., PBS, TRIS, HEPES) | Moderate | Soluble at low to moderate concentrations. For higher concentrations, a small percentage of an organic co-solvent may be required to prevent aggregation and precipitation. |

Experimental Protocol for Determining Aqueous Solubility

To ascertain the precise solubility of this compound in a specific aqueous buffer, a systematic experimental approach is necessary. The following protocol outlines a general method that can be adapted for this purpose.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given aqueous buffer at a specific temperature and pH without forming a precipitate.

Materials:

-

This compound (solid)

-

Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

-

Organic co-solvent (e.g., DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Thermomixer or incubator

-

Spectrophotometer or plate reader

-

Micro-cuvettes or microplates

Methodology:

-

Preparation of a Concentrated Stock Solution:

-

Accurately weigh a known mass of this compound.

-

Dissolve the solid dye in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

-

-

Serial Dilution in Aqueous Buffer:

-

Prepare a series of dilutions of the stock solution in the desired aqueous buffer in microcentrifuge tubes. The final concentration of the organic co-solvent should be kept constant and as low as possible across all dilutions (e.g., ≤1%).

-

The concentration range for the dilutions should be broad enough to encompass the expected solubility limit. For example, from 1 µM to 1 mM.

-

-

Equilibration:

-

Incubate the prepared solutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to allow the system to reach equilibrium. Gentle agitation during this period can be beneficial.

-

-

Observation and Centrifugation:

-

Visually inspect each tube for any signs of precipitation or cloudiness.

-

To separate any undissolved material, centrifuge all tubes at a high speed (e.g., 14,000 x g) for a specified time (e.g., 15-30 minutes).

-

-

Quantification of Soluble Dye:

-

Carefully collect the supernatant from each tube, avoiding disturbance of any pellet.

-

Measure the absorbance of the supernatant at the maximum absorption wavelength of Cy3 (approximately 550 nm).

-

Use a standard curve of this compound in the same buffer system (with the same percentage of co-solvent) to determine the concentration of the dissolved dye in each supernatant.

-

-

Determination of Solubility Limit:

-

The solubility limit is the highest concentration at which the measured concentration in the supernatant equals the prepared concentration, and beyond which the measured concentration plateaus.

-

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in aqueous buffers. Understanding and controlling these variables is crucial for obtaining reproducible experimental results.

-

pH: The chemical structure of this compound is generally stable across a wide pH range. However, extreme pH values could potentially affect the stability of the molecule and its interactions with the solvent, thereby influencing solubility.

-

Temperature: Solubility is often temperature-dependent. For many compounds, solubility increases with temperature. However, this relationship should be determined empirically for this compound.

-

Ionic Strength: The concentration of salts in the buffer can impact solubility. High salt concentrations can lead to a "salting-out" effect, where the solubility of a nonpolar molecule decreases.

-

Presence of Additives: The inclusion of other molecules in the buffer, such as detergents or stabilizing agents, can either enhance or decrease the solubility of the dye.

-

Aggregation: Cyanine dyes have a tendency to form aggregates (dimers and higher-order structures) in aqueous solutions, especially at higher concentrations. Aggregation can lead to a decrease in fluorescence quantum yield and can be mistaken for precipitation. The PEG linker helps to mitigate aggregation, but it may still occur.

References

Cy3-PEG3-Alkyne for Click Chemistry Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cy3-PEG3-Alkyne, a fluorescent probe widely utilized in click chemistry for the labeling and detection of biomolecules. This document details its physicochemical properties, experimental protocols for its use in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, and its applications in various research and drug development contexts.

Introduction to this compound

This compound is a tripartite molecule consisting of a Cy3 fluorophore, a hydrophilic polyethylene glycol (PEG3) spacer, and a terminal alkyne group. The Cy3 dye is a bright and photostable cyanine dye that fluoresces in the orange-red region of the visible spectrum. The PEG3 linker enhances water solubility and minimizes steric hindrance, improving accessibility to the alkyne group for reaction. The terminal alkyne is the reactive handle for "click" chemistry, a group of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] These characteristics make this compound an invaluable tool for labeling proteins, nucleic acids, and other biomolecules in complex biological systems.

Physicochemical and Spectroscopic Properties

The performance of a fluorescent probe is dictated by its photophysical properties. The key quantitative data for Cy3-Alkyne are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 555 nm | [3] |

| Emission Maximum (λem) | 570 nm | [3] |

| Molar Extinction Coefficient (ε) | 150,000 cm-1M-1 | [3] |

| Fluorescence Quantum Yield (Φ) | 0.31 | |

| Molecular Weight | ~530.2 g/mol | |

| Solubility | DMSO, DMF, DCM |

Click Chemistry Reactions

This compound serves as a versatile reagent for two primary types of click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species. The reaction is known for its rapid kinetics and high yields under mild, aqueous conditions.

A general workflow for a CuAAC reaction is depicted below:

References

understanding copper-catalyzed azide-alkyne cycloaddition

An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become an indispensable tool in chemical synthesis and drug discovery, prized for its efficiency, selectivity, and biocompatibility.[1] This guide provides a comprehensive overview of the CuAAC reaction, including its core mechanism, detailed experimental protocols, and quantitative data to inform experimental design and optimization.

Core Mechanism: A Dinuclear Copper Pathway

The CuAAC reaction is a prime example of "click chemistry," a concept introduced by K.B. Sharpless.[2] It affords 1,4-disubstituted 1,2,3-triazoles with high regioselectivity, a significant advantage over the uncatalyzed Huisgen 1,3-dipolar cycloaddition which often results in a mixture of 1,4- and 1,5-regioisomers and requires elevated temperatures.[2][3] The copper-catalyzed reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to its uncatalyzed counterpart.[4]

While initial proposals considered a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route. This mechanism better explains the reaction's high fidelity and rapid kinetics. The catalytic cycle, illustrated below, involves the formation of a key dinuclear copper acetylide intermediate.

Quantitative Data Summary

The yield and rate of CuAAC reactions are influenced by several factors, including the choice of catalyst, ligand, solvent, and the electronic and steric properties of the azide and alkyne substrates. The following tables summarize quantitative data from various sources to provide a comparative overview.

Table 1: CuAAC Reaction Yields with Various Azides

| Azide Type | Alkyne Partner | Catalyst System | Solvent | Yield (%) | Citation |

| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O (1:1) | 91 | |

| Alkyl Azide | Propargyl Alcohol | CuI | CH₂Cl₂ | 95 | |

| Aryl Azide | Terminal Alkyne | [Cu(CH₃CN)₄]PF₆ | THF | 85-98 | |

| Sulfonyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate/TBTA | DMSO/H₂O (3:1) | >95 |

Note: Yields are highly dependent on specific reaction conditions and substrates.

Table 2: Comparison of Reaction Rates

| Reaction | Catalyst | Rate Constant (M⁻¹s⁻¹) | Conditions | Citation |

| Uncatalyzed Huisgen Cycloaddition | None | 10⁻⁶ - 10⁻⁸ | High Temperature | |

| CuAAC | Cu(I) | 10 - 10⁴ | Room Temperature, Aqueous | |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None | 10⁻³ - 1 | Room Temperature | |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | None | 1 - 10⁶ | Room Temperature, Aqueous |

Detailed Experimental Protocols

The following protocols provide a starting point for performing CuAAC reactions. Optimization may be necessary for specific substrates and applications.

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from small molecule azides and alkynes.

Materials:

-

Azide (1.0 equiv)

-

Alkyne (1.0-1.2 equiv)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium Ascorbate (5-10 mol%)

-

Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, DMSO)

Procedure:

-

Dissolve the azide and alkyne in the chosen solvent in a round-bottom flask.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Bioconjugation of a Protein with a Fluorescent Probe

This protocol describes the labeling of an alkyne-modified protein with an azide-functionalized fluorescent dye. The use of a copper-chelating ligand like THPTA is crucial to protect the protein from oxidative damage.

Materials:

-

Alkyne-modified protein (e.g., 10-50 µM final concentration)

-

Azide-functionalized fluorescent probe (2-10 fold molar excess)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Buffer (e.g., phosphate buffer, pH 7.4)

Procedure:

-

In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration in the reaction buffer.

-

Add the azide-functionalized fluorescent probe to the protein solution.

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes.

-

Add the catalyst premix to the protein-probe solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature or 37 °C for 1-4 hours.

-

Remove excess reagents and purify the labeled protein using a suitable method, such as size exclusion chromatography or dialysis.

Applications in Drug Development

The robustness and orthogonality of the CuAAC reaction have made it a valuable tool in drug discovery and development. Its applications are diverse and include:

-

Lead Discovery and Optimization: The ability to rapidly and efficiently synthesize large libraries of compounds makes CuAAC ideal for structure-activity relationship (SAR) studies.

-

Bioconjugation: CuAAC is widely used to link drugs to targeting moieties, such as antibodies to create antibody-drug conjugates (ADCs), or to polyethylene glycol (PEG) to improve pharmacokinetic properties.

-

Prodrug Synthesis: The triazole linkage can be designed to be cleavable under specific physiological conditions, enabling the targeted release of a drug.

-

Diagnostic Tools: Fluorescent or radioactive probes can be attached to biomolecules via CuAAC for imaging and diagnostic applications.

References

Methodological & Application

Application Notes and Protocols for Cy3-PEG3-Alkyne Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is fundamental to understanding their function, localization, and interactions within complex biological systems. Click chemistry, a set of bioorthogonal reactions, has emerged as a powerful tool for bioconjugation due to its high specificity, efficiency, and biocompatibility. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry, forming a stable triazole linkage between an azide and a terminal alkyne.[1]

This application note provides a detailed protocol for the labeling of azide-modified proteins with Cy3-PEG3-Alkyne. Cy3 is a bright and photostable fluorescent dye, making it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and Western blotting.[2][3][4] The polyethylene glycol (PEG) linker enhances the solubility and reduces potential steric hindrance of the dye, improving labeling efficiency and minimizing perturbation to the protein's function.

Principle of the Method

The labeling strategy involves a two-step process. First, the protein of interest is metabolically, enzymatically, or chemically modified to introduce an azide group. This azide-modified protein then serves as a substrate for the CuAAC reaction with the alkyne-functionalized Cy3 dye, this compound. The reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt (e.g., copper(II) sulfate) by a reducing agent such as sodium ascorbate. A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to stabilize the Cu(I) oxidation state, enhance reaction efficiency, and protect the protein from oxidative damage.[5]

Materials and Reagents

Reagent Properties and Storage

| Reagent | Properties | Storage |

| This compound | Fluorescent dye with a terminal alkyne for click chemistry. | Store at -20°C, protected from light and moisture. |

| Azide-Modified Protein | Protein of interest containing one or more azide groups. | Store according to the specific protein's requirements, typically at -20°C or -80°C. |

| Copper(II) Sulfate (CuSO₄) | Source of the copper catalyst. | Room temperature. |

| Sodium Ascorbate | Reducing agent to generate Cu(I) from Cu(II). | Prepare fresh solution for each experiment. Store solid at room temperature. |

| THPTA Ligand | Stabilizes the Cu(I) catalyst and protects the protein. | Room temperature or as recommended by the supplier. |

| Protein Labeling Buffer | Amine-free buffer, e.g., phosphate-buffered saline (PBS) or HEPES. Avoid Tris buffers. | 4°C. |

| DMSO or DMF | Solvent for dissolving this compound. | Room temperature. |

| Purification Resin/Column | For removing excess reagents after labeling (e.g., size-exclusion chromatography). | As recommended by the supplier. |

Spectral Properties of Cy3

| Property | Value |

| Excitation Maximum (λex) | ~550-555 nm |

| Emission Maximum (λem) | ~570 nm |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | ~0.15-0.31 |

Experimental Protocols

Preparation of Reagents

-

This compound Stock Solution (10 mM): Dissolve the required amount of this compound in anhydrous DMSO or DMF. For example, for a compound with a molecular weight of ~700 g/mol , dissolve 0.7 mg in 100 µL of DMSO. Vortex until fully dissolved. Store any unused portion at -20°C, protected from light.

-

Copper(II) Sulfate Stock Solution (20-50 mM): Dissolve copper(II) sulfate pentahydrate in deionized water.

-

Sodium Ascorbate Stock Solution (50-100 mM): Prepare this solution fresh immediately before use by dissolving sodium ascorbate in deionized water. Vortex to ensure it is fully dissolved.

-

THPTA Ligand Stock Solution (50 mM): Dissolve THPTA in deionized water.

-

Azide-Modified Protein Solution: Prepare the azide-modified protein in an amine-free buffer such as PBS. The optimal protein concentration is typically between 1-10 mg/mL.

Protein Labeling Reaction (CuAAC)

The following protocol is a general guideline and may require optimization for specific proteins and applications.

-

In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

-

Add the this compound stock solution to the protein solution. A 2- to 10-fold molar excess of the alkyne dye over the protein is a good starting point. Gently mix.

-

Add the THPTA ligand stock solution to the reaction mixture. A final concentration of 1-2 mM is typically recommended.

-

Add the copper(II) sulfate stock solution. A final concentration of 100-500 µM is common.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-2 mM.

-

Gently vortex the reaction mixture and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

Recommended Reagent Concentrations for a 100 µL Reaction

| Reagent | Stock Concentration | Volume to Add | Final Concentration | Molar Excess (Example) |

| Azide-Modified Protein (50 µM) | 1 mM | 5 µL | 50 µM | 1x |

| This compound | 10 mM | 2.5 µL | 250 µM | 5x |

| THPTA Ligand | 50 mM | 4 µL | 2 mM | N/A |

| Copper(II) Sulfate | 50 mM | 1 µL | 500 µM | N/A |

| Sodium Ascorbate | 100 mM | 2 µL | 2 mM | N/A |

| Reaction Buffer (e.g., PBS) | N/A | 85.5 µL | N/A | N/A |

| Total Volume | 100 µL |

Purification of the Labeled Protein

It is crucial to remove unreacted this compound and other reaction components from the labeled protein.

-

Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a common and effective method. Use a resin with an appropriate molecular weight cutoff for your protein (e.g., Sephadex G-25).

-

Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) with several buffer changes to remove small molecules.

-

Spin Columns: For smaller sample volumes, spin desalting columns are a convenient option.

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of Cy3 (~550 nm, A₅₅₀).

-

Calculate the concentration of the protein using the following formula, which corrects for the absorbance of Cy3 at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × CF₂₈₀)] / ε_protein

-

CF₂₈₀: Correction factor for Cy3 at 280 nm (typically around 0.08-0.09).

-

ε_protein: Molar extinction coefficient of the unlabeled protein at 280 nm.

-

-

Calculate the concentration of the Cy3 dye: Cy3 Concentration (M) = A₅₅₀ / ε_Cy3

-

ε_Cy3: Molar extinction coefficient of Cy3 at ~550 nm (150,000 cm⁻¹M⁻¹).

-

-

Calculate the DOL: DOL = Cy3 Concentration (M) / Protein Concentration (M)

Visualizations

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for protein labeling.

References

Application Notes and Protocols for Labeling DNA with Cy3-PEG3-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the covalent labeling of DNA with Cy3-PEG3-Alkyne using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This method offers a highly efficient and specific approach for attaching the fluorescent Cy3 dye to DNA for various research and diagnostic applications.

Introduction

Fluorescently labeled DNA is an indispensable tool in molecular biology, enabling the visualization and tracking of nucleic acids in a variety of applications, including fluorescence microscopy, in situ hybridization (FISH), and microarray analysis.[1][2] The cyanine dye, Cy3, is a bright and stable fluorophore well-suited for biomolecule labeling.[2][3] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a robust and bioorthogonal method for covalently attaching molecules like Cy3 to DNA.[1] This reaction forms a stable triazole linkage between an azide-modified DNA and an alkyne-functionalized dye. The protocol outlined below first describes the introduction of an azide group into a DNA oligonucleotide, followed by the click chemistry reaction with this compound.

Quantitative Data Summary

The efficiency of DNA labeling can be assessed using UV/Vis spectrophotometry to determine the degree of labeling (DoL).

| Parameter | Description | Typical Value/Formula |

| DNA Concentration | Determined by absorbance at 260 nm. | A260 of 1.0 ≈ 50 µg/mL for dsDNA |

| Cy3 Concentration | Determined by absorbance at its maximum wavelength (~550 nm). | Molar extinction coefficient (ε) of Cy3 ≈ 150,000 M⁻¹cm⁻¹ |

| Correction Factor for A260 | The contribution of Cy3 absorbance at 260 nm must be subtracted for accurate DNA quantification. | Corrected A260 = Measured A260 - (A550 * 0.08) |

| Degree of Labeling (DoL) | The ratio of dye molecules to DNA molecules. | DoL = (A550 / ε_Cy3) / ((Corrected A260) / ε_DNA) |

Experimental Protocols

This section details the step-by-step procedures for introducing an azide modification into DNA and the subsequent labeling with this compound via click chemistry.

Part 1: Preparation of Azide-Modified DNA

This protocol describes the modification of an amino-modified oligonucleotide with an azide-functionalized N-hydroxysuccinimide (NHS) ester.

Materials:

-

Amino-modified DNA oligonucleotide

-

Azide-C2-NHS ester (or similar)

-

0.1 M Sodium Bicarbonate buffer, pH 8.5

-

Nuclease-free water

-

DNA purification column or ethanol precipitation reagents

Procedure:

-

Resuspend the amino-modified DNA oligonucleotide in 0.1 M sodium bicarbonate buffer to a final concentration of 1 mM.

-

Prepare a 10 mM stock solution of Azide-C2-NHS ester in anhydrous DMSO.

-

In a microcentrifuge tube, combine the amino-modified DNA with a 10-fold molar excess of the Azide-C2-NHS ester.

-

Incubate the reaction mixture for 2-4 hours at room temperature in the dark.

-

Purify the azide-modified DNA from the excess NHS ester using a DNA purification column or by ethanol precipitation.

-

Wash the purified DNA pellet with 70% ethanol, air dry, and resuspend in nuclease-free water.

-

Quantify the concentration of the azide-modified DNA by measuring the absorbance at 260 nm.

Part 2: Labeling of Azide-Modified DNA with this compound

This protocol details the copper-catalyzed click chemistry reaction between the azide-modified DNA and this compound.

Materials:

-

Azide-modified DNA (from Part 1)

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand

-

Sodium ascorbate (freshly prepared)

-

DMSO

-

Nuclease-free water

-

DNA purification reagents (e.g., ethanol, sodium acetate)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture in the order listed. The final volume can be scaled as needed.

| Reagent | Stock Concentration | Final Concentration | Volume for 50 µL Reaction |

| Azide-modified DNA | 100 µM | 10 µM | 5 µL |

| This compound | 10 mM (in DMSO) | 100 µM | 0.5 µL |

| Nuclease-free water | - | - | to 42.5 µL |

| CuSO4 | 50 mM | 500 µM | 0.5 µL |

| THPTA/TBTA | 100 mM | 2.5 mM | 1.25 µL |

| Sodium Ascorbate | 1 M (freshly prepared) | 5 mM | 0.25 µL |

-

Catalyst Preparation: In a separate tube, pre-mix the CuSO4 and THPTA/TBTA ligand and let it sit for 5 minutes at room temperature.

-

Reaction Initiation: Add the pre-mixed catalyst to the reaction tube containing the azide-DNA and Cy3-alkyne.

-

Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate.

-

Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours in the dark.

-

Purification: Purify the Cy3-labeled DNA from the reaction components.

-

Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed for 15-30 minutes to pellet the DNA.

-

Carefully remove the supernatant.

-

Wash the pellet with cold 70% ethanol and centrifuge again.

-

Air dry the pellet and resuspend in nuclease-free water.

-

-

Quantification: Determine the concentration of the labeled DNA and the degree of labeling using UV/Vis spectrophotometry as described in the "Quantitative Data Summary" table.

Experimental Workflow Diagram

Caption: Workflow for labeling DNA with this compound.

References

Application Notes and Protocols for Fluorescent Labeling of Cells using Cy3-PEG3-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3-PEG3-Alkyne is a fluorescent probe widely used for the specific labeling of biomolecules within cellular contexts. This molecule consists of a bright and photostable Cyanine3 (Cy3) fluorophore, a short polyethylene glycol (PEG3) spacer, and a terminal alkyne group. The alkyne functional group allows for its covalent attachment to azide-modified biomolecules via a highly efficient and bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

The bioorthogonal nature of the azide-alkyne reaction ensures that the labeling is highly specific, as neither functional group is naturally present in biological systems. This enables the precise visualization of a wide range of cellular components and processes with minimal background fluorescence. The PEG3 linker enhances the water solubility of the dye and provides a flexible spacer between the fluorophore and the target biomolecule, which can help to minimize steric hindrance and potential quenching effects.

This document provides detailed protocols for the fluorescent labeling of both cell surface and intracellular components in live and fixed cells using this compound.

Principle of Labeling

The labeling strategy is a two-step process. First, a biomolecule of interest within the cell is metabolically or genetically tagged with an azide group. Second, the azide-modified biomolecule is specifically labeled with this compound through a copper-catalyzed click reaction.

There are two primary methods for introducing the azide handle into cellular biomolecules:

-

Metabolic Labeling: Cells are cultured with a metabolic precursor containing an azide group. For example, azido sugars (e.g., N-azidoacetylmannosamine, ManNAz) can be used to label glycoproteins, while azido-amino acids (e.g., L-azidohomoalanine, AHA) can be incorporated into newly synthesized proteins.

-

Genetic Code Expansion: A protein of interest can be genetically engineered to incorporate an unnatural amino acid containing an azide group at a specific site.

Once the azide handle is incorporated, the cells are treated with this compound in the presence of a copper(I) catalyst to initiate the click reaction, resulting in the fluorescent labeling of the target biomolecules.

Data Presentation

This compound Properties

| Property | Value |

| Fluorophore | Cyanine3 (Cy3) |

| Excitation Maximum (λex) | ~550 nm |

| Emission Maximum (λem) | ~570 nm |

| Reactive Group | Alkyne |

| Linker | PEG3 |

| Appearance | Red solid |

| Solubility | Water, DMSO, DMF |

Recommended Reagent Concentrations for Cell Labeling

| Reagent | Live Cell Labeling | Fixed Cell Labeling |

| This compound | 1 - 25 µM | 1 - 50 µM |

| Copper(II) Sulfate (CuSO₄) | 20 - 100 µM | 100 µM - 1 mM |

| Copper(I)-stabilizing ligand (e.g., THPTA) | 100 - 500 µM | 500 µM - 5 mM |

| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 2.5 mM | 1 - 5 mM |

| Incubation Time | 5 - 30 minutes | 30 - 60 minutes |

| Temperature | 4°C or 37°C | Room Temperature |

Note: These are starting recommendations. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental setup.

Experimental Protocols

Protocol 1: Fluorescent Labeling of Cell Surface Glycoproteins (Live Cells)

This protocol describes the labeling of cell surface glycoproteins after metabolic incorporation of an azido sugar.

Materials:

-

Cells of interest cultured on coverslips or in imaging dishes

-

Complete cell culture medium

-

Azido sugar (e.g., N-azidoacetylmannosamine, ManNAz)

-

Phosphate-Buffered Saline (PBS), pre-warmed

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

-

Sodium Ascorbate

-

Live-cell imaging buffer

Procedure:

-

Metabolic Labeling:

-

Culture cells in complete medium supplemented with an appropriate concentration of the azido sugar (e.g., 25-50 µM ManNAz) for 1-3 days. The optimal concentration and incubation time will vary depending on the cell type and should be determined experimentally.

-

-

Preparation of Click Reaction Cocktail (prepare immediately before use):

-

In a microcentrifuge tube, prepare the click reaction cocktail in pre-warmed PBS or serum-free medium. For a final volume of 1 mL, add the components in the following order:

-

This compound (final concentration 1-25 µM)

-

THPTA (final concentration 100-500 µM)

-

CuSO₄ (final concentration 20-100 µM)

-

Sodium Ascorbate (final concentration 1-2.5 mM)

-

-

Gently mix the cocktail.

-

-

Labeling Reaction:

-

Wash the cells twice with pre-warmed PBS to remove unincorporated azido sugar.

-

Add the click reaction cocktail to the cells.

-

Incubate for 5-20 minutes at 4°C or 37°C. Incubation at 4°C can reduce endocytosis of the labeled proteins. Minimize incubation time to reduce potential copper-induced cytotoxicity.[1]

-

-

Washing and Imaging:

-

Wash the cells three times with pre-warmed PBS to remove unbound dye.

-

Replace the PBS with live-cell imaging buffer.

-

Image the cells using a fluorescence microscope with appropriate filters for Cy3 (Ex/Em: ~550/570 nm).

-

Protocol 2: Fluorescent Labeling of Intracellular Proteins (Fixed and Permeabilized Cells)

This protocol describes the labeling of newly synthesized proteins after metabolic incorporation of an azido-amino acid.

Materials:

-

Cells of interest cultured on coverslips

-

Complete cell culture medium (methionine-free, if using AHA)

-

L-azidohomoalanine (AHA)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 3% BSA in PBS)

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Copper(I)-stabilizing ligand (e.g., THPTA)

-

Sodium Ascorbate

-

Mounting medium with DAPI (optional)

Procedure:

-

Metabolic Labeling:

-

Incubate cells in methionine-free medium for 30-60 minutes to deplete endogenous methionine.

-

Replace the medium with methionine-free medium supplemented with AHA (e.g., 50 µM) and continue to culture for the desired labeling period (e.g., 4-18 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Blocking (Optional but Recommended):

-

Incubate the cells with Blocking Buffer for 30 minutes at room temperature to reduce non-specific binding.

-

-

Preparation of Click Reaction Cocktail (prepare immediately before use):

-

In a microcentrifuge tube, prepare the click reaction cocktail in PBS. For a final volume of 1 mL, add the components in the following order:

-

This compound (final concentration 1-50 µM)

-

THPTA (final concentration 500 µM - 5 mM)

-

CuSO₄ (final concentration 100 µM - 1 mM)

-

Sodium Ascorbate (final concentration 1-5 mM)

-

-

Gently mix the cocktail.

-

-

Labeling Reaction:

-

Remove the blocking buffer (if used) and add the click reaction cocktail to the cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the cells three times with PBS.

-

(Optional) Counterstain nuclei with DAPI.

-

Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with appropriate filters for Cy3 and DAPI.

-

Mandatory Visualizations

References

Application Notes: Cy3-PEG3-Alkyne in Super-Resolution Microscopy

Introduction

Cy3-PEG3-Alkyne is a fluorescent probe combining the well-characterized Cy3 fluorophore with a three-unit polyethylene glycol (PEG) spacer and a terminal alkyne group.[1][2] This molecule is specifically designed for high-resolution biological imaging, offering a powerful tool for researchers in cellular biology and drug development. The Cy3 dye is a bright and photostable fluorophore with an excitation maximum around 555 nm and an emission peak at approximately 570 nm, making it compatible with common laser lines (e.g., 532 nm or 555 nm).[3][4][5]

The key feature of this probe is its terminal alkyne group, which enables its covalent attachment to azide-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This specific and high-yielding reaction allows for the precise labeling of target proteins, nucleic acids, or lipids within complex biological systems, often with minimal background interference. The PEG3 spacer enhances the water solubility of the dye and provides a flexible linker between the fluorophore and the target molecule, potentially reducing steric hindrance and improving labeling efficiency.

Core Applications in Super-Resolution Microscopy

Super-resolution microscopy techniques bypass the diffraction limit of light, enabling visualization of cellular structures with near-molecular resolution (10-50 nm). This compound is particularly well-suited for single-molecule localization microscopy (SMLM) methods such as dSTORM and DNA-PAINT.

-

dSTORM (direct Stochastic Optical Reconstruction Microscopy): In dSTORM, individual fluorophores are stochastically switched between a fluorescent "on" state and a dark "off" state. By imaging a sparse subset of "on" molecules in each frame, their precise locations can be determined. Cy3, often paired with an activator dye like Cy5, can be induced to photoswitch in the presence of specific imaging buffers, making it a valuable reporter for dSTORM experiments. The click-chemistry compatibility of this compound allows for the dense, covalent labeling required to reconstruct a high-resolution image of the target structure.

-

DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography): DNA-PAINT achieves super-resolution through the transient binding of a fluorescently labeled DNA "imager" strand to a complementary "docking" strand conjugated to the target of interest. The "blinking" signal is generated by the continuous binding and unbinding of the imager strand. This compound can be used to label an azide-modified imager strand, which then provides the fluorescent signal for localizing the target-bound docking strand with high precision.

Quantitative Data

The performance of a fluorophore is critical for the quality of super-resolution data. The tables below summarize the key properties of Cy3 and its performance metrics in SMLM.

Table 1: Photophysical Properties of Cy3 Fluorophore

| Property | Value | References |

| Excitation Maximum (λex) | ~555 nm | |

| Emission Maximum (λem) | ~570 nm | |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield | 0.31 (in ethanol) | |

| Fluorescence Lifetime | ~0.2 ns to 2.0 ns (context-dependent) | |

| Spectral Compatibility | TRITC / Cy3 filter sets |

Table 2: Performance Metrics in Super-Resolution Microscopy

| Parameter | Typical Value | Notes | References |

| Localization Precision | 2 - 9 nm | Dependent on photon count and background noise. | |

| Labeling Efficiency | Variable (20% - 80%) | Highly dependent on target accessibility, reaction conditions, and quantification method. | |

| Photostability | High | Exhibits strong photostability, reducing photobleaching during imaging. | |

| Blinking Kinetics | Favorable for dSTORM | Can be controlled with appropriate imaging buffers (e.g., thiol-containing). |

Experimental Protocols & Visualizations

Protocol 1: Click Chemistry Labeling of Fixed Cells

This protocol describes the general procedure for labeling azide-modified biomolecules in fixed cells with this compound for subsequent super-resolution imaging.

Materials:

-

Cells grown on coverslips with metabolically incorporated azide-modified molecules (e.g., Ac4ManNAz for glycans or L-Azidohomoalanine (AHA) for proteins).

-

Phosphate-Buffered Saline (PBS)

-

Fixative: 3.7% Formalin (or 4% Paraformaldehyde) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Wash Buffer: PBS with 0.05% Tween-20

-

Click Reaction Cocktail (prepare fresh):

-

This compound (10 mM stock in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)

-

Copper(II) Sulfate (CuSO₄) (50 mM stock in water)

-

PBS

-

Procedure:

-

Cell Fixation: Wash cells twice with PBS. Fix with 3.7% Formalin in PBS for 15 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate cells with Permeabilization Buffer for 10 minutes.

-

Washing: Wash cells three times with Wash Buffer for 5 minutes each.

-

Prepare Click Cocktail: In a microcentrifuge tube, mix the components in the following order to prepare 1 mL of cocktail. The final concentrations should be optimized for the specific application.

-

885 µL of PBS

-

10 µL of CuSO₄ stock (Final: 0.5 mM)

-

25 µL of TBTA stock (Final: 0.25 mM)

-